2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of the compound 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is dependent on the substituents in the aromatic ring and the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH , which could potentially impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, facilitating the transfer of organic groups from boron to palladium . The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the successful formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively studied, its involvement in biochemical reactions can influence cell signaling pathways and gene expression indirectly. For instance, the products synthesized using this compound can interact with cellular proteins and enzymes, potentially affecting cellular metabolism and function
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in Suzuki–Miyaura coupling reactions. The mechanism involves the oxidative addition of the boronic ester to a palladium catalyst, followed by transmetalation and reductive elimination steps . These steps facilitate the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. The compound’s unique structure allows it to interact with palladium catalysts efficiently, promoting the desired chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C) . It is susceptible to hydrolysis, especially under physiological pH conditions . Over time, the degradation of the compound can affect its reactivity and the outcomes of biochemical reactions. Long-term studies are necessary to understand the full extent of its temporal effects on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including irritation and potential toxicity . Threshold effects and the compound’s safety profile need to be carefully evaluated in animal studies to determine the optimal dosage for various applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates necessary for Suzuki–Miyaura coupling reactions . These interactions can influence metabolic flux and the levels of metabolites involved in the synthesis of complex organic molecules. Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes Its localization and accumulation within specific cellular compartments can affect its reactivity and the outcomes of biochemical reactions
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization within the cell, affecting the efficiency of biochemical reactions and the synthesis of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-6-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding aryl compound, with the boronic ester group replaced by a hydrogen atom.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Another boronic acid with a trifluoromethyl group, used for similar purposes.
Uniqueness
2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its combination of chloro and trifluoromethyl substituents, which enhance its reactivity and selectivity in cross-coupling reactions compared to simpler boronic acids .
Properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-8(13(16,17)18)6-5-7-9(10)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTADIFTZGEVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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